4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.206 g/mol It is classified as an amide derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
The synthesis of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the formylation of 1-propyl-1H-pyrrole-2-carboxylic acid using formic acid or formic anhydride in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the formamido group, where nucleophiles such as amines or alcohols replace the formyl group, forming new amide or ester derivatives.
Scientific Research Applications
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, facilitating binding and subsequent chemical reactions. The pyrrole ring may also participate in π-π interactions with aromatic residues, enhancing the compound’s affinity for its target .
Comparison with Similar Compounds
Similar compounds to 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid include other pyrrole derivatives, such as:
1-propyl-1H-pyrrole-2-carboxylic acid: Lacks the formamido group, resulting in different chemical reactivity and biological activity.
4-acetamido-1-propyl-1H-pyrrole-2-carboxylic acid: Contains an acetamido group instead of a formamido group, leading to variations in hydrogen bonding and overall molecular interactions.
Properties
IUPAC Name |
4-formamido-1-propylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLFGOBBVQGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666461 |
Source
|
Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107164-57-8 |
Source
|
Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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